molecular formula C18H22O4 B3936865 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No. B3936865
M. Wt: 302.4 g/mol
InChI Key: ZNQBZLKWOMQOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene, also known as EMD-57033, is a chemical compound that belongs to the class of benzene derivatives. It is a selective and potent antagonist of the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. EMD-57033 has been extensively studied for its potential applications in scientific research, particularly in the field of platelet biology.

Mechanism of Action

1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene acts as a selective and potent antagonist of the P2Y12 receptor, which is a G protein-coupled receptor expressed on the surface of platelets. When activated by adenosine diphosphate (ADP), the P2Y12 receptor triggers a signaling cascade that leads to platelet activation and aggregation. 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene binds to the P2Y12 receptor and prevents its activation by ADP, thereby inhibiting platelet aggregation.
Biochemical and Physiological Effects:
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation in a dose-dependent manner, with an IC50 value of around 2 nM. It also inhibits the release of platelet granules, such as adenosine triphosphate (ATP) and serotonin, which are involved in platelet activation and aggregation. 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has been shown to have a longer duration of action than other P2Y12 receptor antagonists, such as clopidogrel.

Advantages and Limitations for Lab Experiments

1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several advantages and limitations for lab experiments. Its high potency and selectivity make it a valuable tool for studying platelet biology and thrombosis. However, its low solubility in aqueous solutions can make it difficult to prepare stock solutions and to use in experiments. Its high cost can also limit its use in large-scale experiments.

Future Directions

For research on 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene include the development of new P2Y12 receptor antagonists with improved pharmacokinetic properties, investigation of the role of P2Y12 receptor signaling in other physiological processes, and exploration of its potential therapeutic applications in other diseases.

Scientific Research Applications

1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential applications in platelet biology research. Platelets play a crucial role in hemostasis and thrombosis, and their dysregulation can lead to several cardiovascular diseases, such as myocardial infarction and stroke. P2Y12 receptor antagonists, such as 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene, are used to prevent platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events.

properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-4-20-15-6-8-16(9-7-15)21-11-12-22-17-10-5-14(2)13-18(17)19-3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQBZLKWOMQOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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